molecular formula C14H9F3O B1324066 3,4',5-Trifluoro-3'-methylbenzophenone CAS No. 951886-82-1

3,4',5-Trifluoro-3'-methylbenzophenone

Cat. No. B1324066
CAS RN: 951886-82-1
M. Wt: 250.21 g/mol
InChI Key: DHVZWKOYKKGNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4’,5-Trifluoro-3’-methylbenzophenone” is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 . The compound is known for its complexity and versatility, making it an essential material in studies ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “3,4’,5-Trifluoro-3’-methylbenzophenone” consists of a benzophenone backbone with three fluorine atoms and one methyl group attached . The IUPAC name for this compound is (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4’,5-Trifluoro-3’-methylbenzophenone” include a predicted boiling point of 347.4±42.0 °C and a predicted density of 1.273±0.06 g/cm3 .

Scientific Research Applications

Agrochemical Industry

3,4’,5-Trifluoro-3’-methylbenzophenone: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests. The unique physicochemical properties of the fluorine atom contribute to the development of novel agrochemicals with improved efficacy .

Pharmaceutical Development

In the pharmaceutical sector, the trifluoromethyl group is a common feature in many drug molecules. This group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs, leading to enhanced stability, bioavailability, and binding affinity to target receptors. Several FDA-approved drugs contain the trifluoromethyl group, indicating its significance in medicinal chemistry .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group is also utilized in veterinary medicine. It is incorporated into veterinary drugs to improve their therapeutic index and ensure better disease management in animals. The incorporation of this group into veterinary products has led to the approval of new medications that are more effective and safer for animal health .

Organic Synthesis

3,4’,5-Trifluoro-3’-methylbenzophenone: is a valuable intermediate in organic synthesis. It is used to introduce the trifluoromethyl group into various organic compounds. This group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability, which are desirable in the synthesis of complex organic compounds .

Material Science

The trifluoromethyl group’s ability to alter the physical properties of materials makes it a useful component in material science. It can be used to modify surface properties, enhance thermal stability, and improve the material’s resistance to degradation. This has implications for the development of advanced materials with specific functionalities .

Catalysis

In catalysis, the trifluoromethyl group is used to modify catalysts to increase their efficiency and selectivity. The presence of this group can influence the electronic properties of the catalyst, leading to improved reaction rates and yields. This is particularly important in the development of environmentally friendly and sustainable catalytic processes .

properties

IUPAC Name

(3,5-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVZWKOYKKGNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195008
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4',5-Trifluoro-3'-methylbenzophenone

CAS RN

951886-82-1
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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